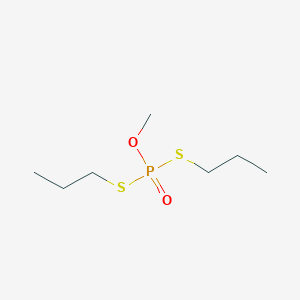

O-Methyl S,S-dipropyl phosphorodithioate

Description

Structure

3D Structure

Properties

CAS No. |

4104-02-3 |

|---|---|

Molecular Formula |

C7H17O2PS2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane |

InChI |

InChI=1S/C7H17O2PS2/c1-4-6-11-10(8,9-3)12-7-5-2/h4-7H2,1-3H3 |

InChI Key |

FAGCJRZVMYZXSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(=O)(OC)SCCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for O-Methyl S,S-dipropyl Phosphorodithioate (B1214789)

Established synthetic pathways for O-Methyl S,S-dipropyl phosphorodithioate are primarily extrapolated from the synthesis of analogous organophosphate esters. The most chemically direct and industrially relevant methods involve the sequential reaction of a phosphorus oxychloride precursor with an appropriate alcohol and thiols.

A principal route involves the reaction of phosphoryl chloride with sodium methoxide (B1231860), followed by reaction with two equivalents of n-propyl mercaptan. An alternative pathway starts with phosphorus trichloride (B1173362), which is first reacted with the mercaptan and then oxidized to form the final product.

The synthesis of this compound typically proceeds via a nucleophilic substitution mechanism. The central phosphorus atom acts as an electrophile, while the oxygen of the methoxide and the sulfur of the propyl mercaptide act as nucleophiles.

Pathway A: Starting from Phosphoryl Chloride

Formation of O-Methyl Phosphorodichloridate: Phosphoryl chloride (POCl₃) is treated with one equivalent of a methoxide salt, typically sodium methoxide (NaOCH₃). The methoxide ion attacks the phosphorus atom, displacing a chloride ion to form O-Methyl phosphorodichloridate (CH₃OP(O)Cl₂).

Formation of the Dithioester: The resulting dichloridate is then reacted with two equivalents of a propyl mercaptide salt, such as sodium propyl mercaptide (NaSC₃H₇). The mercaptide ions sequentially displace the remaining two chloride ions, yielding the final product, this compound.

Pathway B: Starting from Phosphorus Trichloride

Formation of an Intermediate Phosphite (B83602): Phosphorus trichloride (PCl₃) is reacted with sodium methoxide and two equivalents of n-propyl mercaptan. This forms an intermediate, methoxy-bis(propylsulfanyl)phosphane.

Oxidation: The intermediate phosphite is then oxidized to yield the final phosphorodithioate product. A common oxidizing agent for this step is hydrogen peroxide.

The selection of precursors is critical for a successful synthesis. The primary building blocks are a source of phosphorus, a methylating agent (alcohol), and a propylthiolating agent (mercaptan).

| Precursor/Reagent | Chemical Formula | Role in Synthesis | Common Source/Form |

|---|---|---|---|

| Phosphoryl Chloride | POCl₃ | Phosphorus backbone | Commercially available liquid |

| Phosphorus Trichloride | PCl₃ | Phosphorus backbone | Commercially available liquid |

| Methanol (B129727) / Sodium Methoxide | CH₃OH / NaOCH₃ | O-methylation agent | Commercially available liquid/solid |

| n-Propyl Mercaptan | C₃H₇SH | S-propylation agent | Commercially available liquid |

| Hydrogen Peroxide | H₂O₂ | Oxidizing agent (Pathway B) | Aqueous solution |

| Base (e.g., Sodium Hydroxide) | NaOH | Deprotonation of mercaptan | Commercially available solid/solution |

Approaches to Structural Analogs and Modified Phosphorodithioates

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the O-alkyl group or the S-alkyl groups.

Varying the O-Alkyl Group: By substituting methanol/methoxide with other alcohols (e.g., ethanol, isopropanol), a series of O-Alkyl S,S-dipropyl phosphorodithioates can be generated. For instance, the well-known pesticide Ethoprophos (B1671620) is the O-ethyl analog. wikipedia.orgchemicalbook.com

Varying the S-Alkyl Group: Similarly, substituting n-propyl mercaptan with other thiols (e.g., ethanethiol, butanethiol) would produce analogs with different S-alkyl chains.

Introduction of Aryl Groups: The use of aryl thiols (thiophenols) or phenols instead of their alkyl counterparts can be used to synthesize O-Aryl or S-Aryl phosphorodithioates. General methods for S-arylation of phosphorodithioates using diaryliodonium salts have been developed, providing a route to S-aryl analogs.

Phosphorothioate (B77711) Analogs: By altering the stoichiometry of sulfur reagents, it is possible to synthesize related phosphorothioates, where fewer than two sulfur atoms are attached to the phosphorus center. nih.gov

These derivatization strategies are crucial in fields such as medicinal chemistry and materials science for fine-tuning the biological and physical properties of the parent compound. rsc.org

Optimization of Synthetic Conditions and Yields

Optimizing the synthesis of phosphorodithioates involves careful control over reaction conditions to maximize yield and purity while minimizing side reactions.

Temperature Control: The initial reaction of phosphoryl chloride with the alkoxide is often performed at low temperatures to control its reactivity and prevent side reactions. Subsequent steps may require heating to drive the reaction to completion.

Solvent Selection: The choice of solvent is important. Aprotic solvents are generally preferred to avoid unwanted reactions with the highly reactive phosphorus intermediates.

Use of Catalysts: In some synthetic preparations of related compounds, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide have been employed to improve reaction rates and yields, particularly in reactions involving immiscible reactants. google.com

Molar Ratios: Precise control over the stoichiometry of reactants is essential. For example, using a slight excess of the mercaptan can help ensure the complete conversion of the phosphorus dichloride intermediate.

Purification: The final product is typically purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.

| Parameter | Typical Condition | Rationale | Reference for Analogous Reactions |

|---|---|---|---|

| Temperature | 0°C to reflux | Control reaction rate and minimize side products. | google.com |

| Pressure | Atmospheric / Reduced (for distillation) | Standard reaction conditions; purification of final product. | google.com |

| Catalyst | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | Enhance reaction rate between different phases. | google.com |

| Solvent | Aprotic solvents (e.g., Toluene, Dichloromethane) | Prevent side reactions with reactive intermediates. | oup.com |

Environmental Transformation and Degradation Dynamics

Abiotic Degradation Pathways

Abiotic degradation involves chemical transformation processes that are not mediated by living organisms. For O-Methyl S,S-dipropyl phosphorodithioate (B1214789), the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis is a significant chemical reaction that influences the persistence of organophosphorus compounds in aqueous environments. The stability of these compounds is highly dependent on the pH of the surrounding medium.

For the analogous compound ethoprophos (B1671620), studies have shown that it is very stable in neutral and weakly acidic media. agropages.com However, it undergoes rapid hydrolysis in alkaline conditions. agropages.com It remains stable in water at temperatures up to 100°C when the pH is neutral (pH 7). agropages.com The principal reactions in the degradation of organophosphorus compounds are hydrolysis, oxidation, alkylation, and dealkylation. oup.com The hydrolysis of the P-O-alkyl and P-O-aryl bonds is considered a key step in their detoxification. oup.com

While specific hydrolytic transformation products for O-Methyl S,S-dipropyl phosphorodithioate are not extensively documented, the degradation of a similar compound, prothiofos (B128851) [O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorodithioate], in potato tubers yielded metabolites such as O-ethyl-S-propyl phosphorodithioate, O-ethyl phosphorothioate (B77711), and O-ethyl-S-propyl phosphoric acid. researchgate.net In rats, the principal metabolite of ethoprophos is O-ethyl-S-propylphosphothioic acid. agropages.com

Table 1: Hydrolytic Stability of O-Ethyl S,S-dipropyl phosphorodithioate (Ethoprophos)

| pH Condition | Stability |

|---|---|

| Weakly Acidic | Very Stable agropages.com |

| Neutral (pH 7) | Very Stable agropages.com |

Photolysis, or degradation by sunlight, is another crucial abiotic pathway that can contribute to the breakdown of pesticides in the environment. The direct photolysis of a pesticide occurs when it absorbs light at wavelengths greater than 290 nm, which is the threshold for sunlight reaching the Earth's surface. nih.gov This can lead to the formation of products with structures significantly different from the parent compound. nih.gov

In a study on the related compound profenofos (B124560), exposure to sunlight led to its degradation and the formation of its impurity, 4-bromo-2-chlorophenol. ekb.eg The photolysis of another organophosphate, pirimiphos-methyl, is primarily driven by its reaction with OH radicals in the atmosphere, with an estimated tropospheric lifetime of about 1.6 hours. researchgate.net For ethoprophos, the half-life for photolysis in soil was found to be 4.7 days in sunlight and 12.3 days in the shade. nih.gov

The degradation products from the photolysis of this compound are not well-documented. However, the photolytic degradation of profenofos in another study identified three degradation products: 4-bromo-2-chlorophenol, O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate, and O-(4-bromophenyl) O-ethyl S-propyl phosphorothioate. ekb.eg

Biotic Transformation and Microbial Catalysis

Biotic transformation, primarily through microbial catalysis, is a major route for the degradation of organophosphorus pesticides in the environment. Microorganisms such as bacteria and fungi can utilize these compounds as a source of carbon, phosphorus, or nitrogen, breaking them down into less complex and often less toxic substances. frontiersin.org

A variety of microorganisms have been identified with the capability to degrade organophosphorus compounds. The first such microorganism, a Flavobacterium sp., was isolated in 1973. oup.com Since then, numerous bacterial and several fungal species have been isolated that can break down a wide range of these compounds in both liquid cultures and soil systems. oup.com

For the related compound ethoprophos, an enrichment culture technique was used to isolate degrading bacteria from soil, with two pure cultures being identified as strains of Pseudomonas putida (epI and epII). researchgate.net Fungi such as Aspergillus flavus and Fusarium oxysporum have also demonstrated the ability to degrade organophosphate nematicides like ethoprophos. researchgate.net The marine-derived fungus Aspergillus sydowii CBMAI 935 has been shown to biodegrade other organophosphates like chlorpyrifos, methyl parathion (B1678463), and profenofos. researchgate.netnih.gov

Table 2: Microorganisms Involved in the Biotransformation of Ethoprophos and Other Organophosphates

| Microorganism Type | Species | Compound Degraded |

|---|---|---|

| Bacteria | Pseudomonas putida | Ethoprophos researchgate.net |

| Bacteria | Pseudomonas sp. | Methyl parathion oup.com |

| Bacteria | Burkholderia sp. | Fenitrothion frontiersin.org |

| Fungi | Aspergillus flavus | Ethoprophos researchgate.net |

| Fungi | Fusarium oxysporum | Ethoprophos researchgate.net |

Microbial degradation of organophosphorus compounds often begins with hydrolysis, catalyzed by enzymes such as organophosphate hydrolase or phosphotriesterase. oup.com This initial step is considered crucial for detoxification. oup.com Studies with 14C-labelled ethoprophos have indicated that the degrading isolates Pseudomonas putida epI and epII break down the nematicide by removing the S-propyl moiety. researchgate.net

In the degradation of acephate, another organophosphate, the process involves the breaking of P-S and P-O bonds, catalyzed by phosphotriesterase (PTE). nih.gov The microbial degradation of methamidophos, an intermediate of acephate, can lead to the formation of O, S-dimethyl phosphorothioate, O-methyl phosphoramidate, and S-methyl phosphoramidate. nih.gov

The aerobic degradation of ethoprophos in soil results in the formation of CO2 as the main degradation product. fao.org A major metabolite identified in this process is O-ethyl-S-propyl phosphorothioate. fao.org Two minor metabolites were also tentatively identified as O-ethyl-O-methyl-S-propyl phosphorothioate and O-ethyl-S-methyl-S-propyl phosphorodithioate. fao.org

The rate of microbial degradation of organophosphorus pesticides is significantly influenced by various environmental factors, including soil pH, temperature, and moisture content.

Soil pH can affect the rate of degradation by influencing the uptake of the pesticide by microorganisms. oup.com For the organophosphate chlorpyrifos, it was found that soils with a pH of 6.7 or higher were able to maintain the ability to degrade the pesticide after being inoculated with a degrading microbial population. nih.gov The degradation of methylparathion by ozonation was also observed to be more effective in alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 3) conditions. ut.ac.ir

Temperature also plays a critical role. The half-life of ethoprophos at ambient temperature was found to be 10–25 days, while at 10°C, it was two to three times longer. fao.org Similarly, the degradation of metam-sodium, which transforms into methyl isothiocyanate, was found to be increased by low moisture content and high temperature. usda.gov

Soil moisture content can also impact degradation rates. In some soils, the presence of a minimum amount of water is necessary for the degradation of methyl bromide to proceed, but as water content increases, the degradation rate can decrease. usda.gov However, for other soils, degradation decreased with increases in soil water content. usda.gov

Environmental Mobility and Distribution in Different Compartments

Following a comprehensive review of available scientific literature, detailed research findings specifically concerning the environmental mobility and distribution of this compound are not available. Published studies detailing the soil adsorption, leaching potential, and volatilization characteristics of this specific chemical compound could not be located.

Soil Adsorption and Leaching Potential

Data from empirical studies quantifying the soil adsorption coefficient (Koc) and other relevant parameters to assess the leaching potential of this compound are not present in the accessible scientific record. Therefore, a quantitative assessment of its mobility in soil cannot be provided at this time.

Volatilization Characteristics

Specific data regarding the Henry's Law constant or vapor pressure for this compound, which are necessary to evaluate its volatilization characteristics from soil and water surfaces, are not available in published research. Consequently, its potential for atmospheric distribution via volatilization remains uncharacterized.

Biochemical Interactions and Mechanistic Insights Non Toxicological Focus

Interactions with Esterases and Related Enzymes

O-Ethyl S,S-dipropyl phosphorodithioate (B1214789) is an organophosphate compound that primarily functions as an inhibitor of carboxyl ester hydrolases, with a particular potency against acetylcholinesterase (AChE). wikipedia.orgherts.ac.uk This inhibitory action is the foundation of its biochemical activity. The interaction is not limited to AChE; other esterases, such as neuropathy target esterase (NTE), can also be targets for organophosphates, though the specific interactions with O-Ethyl S,S-dipropyl phosphorodithioate are less characterized compared to its effect on AChE. nih.gov

The primary mechanism by which O-Ethyl S,S-dipropyl phosphorodithioate inhibits esterases like AChE is through the phosphorylation of a serine residue located within the enzyme's active site. wikipedia.org This process can be outlined in the following steps:

Binding: The organophosphate molecule docks into the active site of the acetylcholinesterase enzyme.

Phosphorylation: The phosphorus atom of the compound undergoes a nucleophilic attack from the hydroxyl group of the active site's serine residue. wikipedia.org This results in the formation of a stable, covalent phosphoryl-serine bond.

Enzyme Inactivation: The formation of this covalent bond effectively inactivates the enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine. wikipedia.orgnih.gov

This inhibition can be long-lasting. The subsequent fate of the phosphorylated enzyme can follow one of three pathways: slow endogenous hydrolysis, reactivation by a strong nucleophilic agent, or a process known as "aging," where the phosphorylated enzyme undergoes a conformational change, leading to an irreversible inhibition. wikipedia.org

The specific chemical structure of O-Ethyl S,S-dipropyl phosphorodithioate is crucial in determining its affinity for and reactivity with target esterases. Key structural features include the central phosphorus atom, the O-ethyl group, and the two S-propyl groups.

Phosphorus Center: The electrophilicity of the phosphorus atom is a key factor. It must be susceptible to nucleophilic attack by the serine hydroxyl group in the enzyme's active site.

Alkyl Groups (O-Ethyl and S,S-Dipropyl): These groups influence the compound's steric and hydrophobic properties. The size and conformation of the dipropyl groups affect how the molecule fits into the enzyme's active site gorge. The lipophilicity imparted by these alkyl chains facilitates the compound's transport to and interaction with the enzyme.

Leaving Group: During the phosphorylation reaction, a portion of the molecule is cleaved off. The stability of this leaving group is a critical determinant of the reaction rate.

Studies on related organophosphates have shown that even minor structural changes, such as the specific enantiomeric form of a chiral compound or the addition of methyl groups, can significantly alter enzyme inhibition potency by modifying factors like nucleophilicity and the fit within the enzyme's active site. oup.comnih.gov

Metabolic Pathways in Model Biological Systems (excluding mammalian, clinical, and human studies)

The metabolic fate of O-Ethyl S,S-dipropyl phosphorodithioate has been investigated in non-mammalian systems, particularly in plants and soil microorganisms, revealing several transformation pathways.

In plants, such as potatoes and cabbage, the metabolism of O-Ethyl S,S-dipropyl phosphorodithioate involves hydrolysis and oxidation. fao.org The parent compound is broken down into smaller, more polar metabolites. A significant portion of the compound's carbon can be incorporated into the plant's natural biochemical components, such as starch, protein, and lignin, indicating that the molecule is substantially degraded and re-assimilated. fao.org

In soil, degradation under aerobic conditions is primarily microbial. researchgate.net The main pathway involves the hydrolysis of the P-S bond, specifically targeting the S-propyl moiety. researchgate.net This initial cleavage is followed by further degradation, which can lead to the complete mineralization of the compound to carbon dioxide. fao.org The half-life of the compound in soil is relatively short, typically ranging from 10 to 25 days at ambient temperatures. fao.org

Several metabolites of O-Ethyl S,S-dipropyl phosphorodithioate have been identified in plant and soil studies. These breakdown products result from the enzymatic activities of plant tissues and soil microorganisms.

The major metabolites identified in these non-mammalian systems are listed below.

| Metabolite Name | Biological System | Reference |

|---|---|---|

| O-ethyl-S-propyl phosphorothioate (B77711) | Plant, Soil | fao.org |

| Ethyl phosphate (B84403) | Plant | fao.org |

| O-ethyl-O-methyl-S-propyl phosphorothioate | Plant (tentatively identified), Soil (minor) | fao.org |

| O-ethyl-S-methyl-S-propyl phosphorodithioate | Plant (tentatively identified), Soil (minor) | fao.org |

These metabolic transformations generally lead to detoxification, as the resulting metabolites are typically less potent as enzyme inhibitors than the parent compound.

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy

Quantitative structure-activity relationship (QSAR) studies for organophosphates aim to correlate a compound's chemical structure with its biological activity. researchgate.net For O-Ethyl S,S-dipropyl phosphorodithioate, its efficacy as an acetylcholinesterase inhibitor is governed by specific structural characteristics that can be analyzed through SAR principles.

The key relationships are:

Nature of the P=O/P=S bond: The dithiophosphate (B1263838) structure (P=S and two P-S bonds) influences the compound's reactivity and stability.

Alkyl Substituents: The length and branching of the alkyl groups (ethyl and propyl) are critical. Studies on analogous O,O-dimethyl S-alkyl phosphorothioates have demonstrated that small changes in the S-alkyl chain length can lead to a dramatic shift in biological activity, suggesting an optimal size and shape for interaction with the target enzyme. epa.gov

While specific, detailed QSAR models for O-Ethyl S,S-dipropyl phosphorodithioate are not extensively published, the principles derived from the broader class of organophosphate insecticides confirm that its biochemical efficacy is a direct and predictable function of its distinct molecular architecture. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Interactions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. wikipedia.org For organophosphates like O-Methyl S,S-dipropyl phosphorodithioate, QSAR studies are instrumental in predicting their interactions with enzymes, a key aspect of their biochemical function. daneshyari.comnih.gov These models are built upon the principle that the structural and physicochemical properties of a molecule determine its biological effects. nih.gov

The development of a QSAR model for the enzyme interactions of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties, steric effects, and hydrophobicity. researchgate.netnih.gov For organophosphates, key descriptors often include parameters related to the phosphorus atom and its substituents, as these are central to the compound's reactivity with target enzymes. researchgate.net

A typical QSAR study for a series of organophosphates, which could include this compound, would involve the following steps:

Data Collection: A dataset of structurally related organophosphates with their experimentally determined enzyme inhibition activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship. researchgate.netmdpi.com These approaches generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for enzyme binding. researchgate.net For this compound, a CoMFA study could reveal that bulky substituents are preferred in certain regions of the enzyme's active site, while electron-withdrawing groups are favored in others.

The table below illustrates the types of molecular descriptors that would be used in a QSAR study of this compound and related compounds.

| Descriptor Type | Specific Descriptor | Relevance to Enzyme Interaction |

| Electronic | Partial charge on the phosphorus atom | Influences the electrophilicity of the phosphorus, which is crucial for the phosphorylation of the enzyme's active site. |

| Energy of the Highest Occupied Molecular Orbital (HOMO) | Relates to the molecule's ability to donate electrons in a reaction. | |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Relates to the molecule's ability to accept electrons, which is important for covalent bond formation with the enzyme. researchgate.net | |

| Steric | Molecular volume | Determines how well the molecule fits into the enzyme's binding pocket. |

| Surface area | Influences the extent of interaction between the molecule and the enzyme. | |

| Hydrophobic | Log P (octanol-water partition coefficient) | Represents the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in the enzyme. nih.gov |

Computational Approaches to Predict Molecular Behavior and Interactions

Computational methods offer powerful insights into the molecular behavior of this compound and its interactions with biological macromolecules. researchgate.net These approaches, which include molecular docking and molecular dynamics simulations, complement experimental studies by providing a detailed, atom-level view of the binding process. nih.govmdpi.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein. researchgate.net The process involves placing the ligand in various conformations within the enzyme's active site and calculating the binding energy for each pose. nih.gov The pose with the lowest binding energy is considered the most likely binding mode.

A molecular docking study of this compound with an enzyme like acetylcholinesterase would reveal:

Key amino acid residues: The specific amino acids in the enzyme's active site that form interactions with the ligand. mdpi.com

Types of interactions: The nature of the forces that stabilize the ligand-enzyme complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Binding affinity: An estimated binding energy that indicates the strength of the interaction. researchgate.net

For example, the propyl groups of this compound might form hydrophobic interactions with nonpolar amino acid residues in a gorge-like active site, while the oxygen and sulfur atoms could be involved in hydrogen bonding or other polar interactions.

The following table provides a hypothetical summary of a molecular docking analysis for this compound with a target enzyme.

| Interaction Parameter | Finding | Implication for Molecular Behavior |

| Binding Energy | -8.5 kcal/mol | Indicates a strong and spontaneous binding interaction with the enzyme. |

| Interacting Residues | Trp86, Tyr337, Phe338 | Highlights the importance of aromatic residues in the binding pocket for stabilizing the ligand through hydrophobic and π-alkyl interactions. mdpi.com |

| Hydrogen Bonds | None observed | Suggests that the binding is primarily driven by non-polar interactions. |

| Hydrophobic Interactions | Propyl groups with Leu289, Ile444 | Demonstrates the role of the alkyl chains in anchoring the molecule within the hydrophobic region of the active site. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the enzyme upon binding. This information is crucial for understanding the flexibility of the system and the mechanism of interaction. An MD simulation of the this compound-enzyme complex could show how the propyl chains adapt their conformation to fit optimally within the binding pocket and how the enzyme might undergo induced-fit changes to accommodate the ligand.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of quantitative analysis for phosphorodithioates, providing the necessary separation from complex sample matrices prior to detection.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds. mdpi.com Its high resolution and compatibility with various sensitive detectors make it ideal for trace-level analysis.

For phosphorodithioates, the Flame Photometric Detector (FPD) is a highly selective and sensitive detector. researchgate.net The FPD is specifically attuned to respond to phosphorus- and sulfur-containing compounds, which significantly reduces matrix interference and enhances detection selectivity in complex samples like food or environmental extracts. researchgate.netnih.gov Methods have been developed for the analysis of numerous organophosphate pesticides in fruits and vegetables using GC-FPD, achieving limits of detection (LODs) at the parts-per-billion (ppb) level. nih.govthaiscience.info

When unambiguous identification is required, GC is coupled with a Mass Spectrometer (GC-MS). nih.gov This combination provides not only quantitative data but also structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns. mdpi.com Electron ionization (EI) is a common technique used in GC-MS for generating reproducible mass spectra that can be compared against spectral libraries for confirmation. mdpi.com For O-Ethyl S,S-dipropyl phosphorodithioate (B1214789), the NIST Mass Spectrometry Data Center provides reference spectra for confident identification. nist.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | thaiscience.info |

| Injection Mode | Splitless | mdpi.comthaiscience.info |

| Injector Temperature | 220-290 °C | thaiscience.infonih.gov |

| Carrier Gas | Helium, constant flow mode (~2.5 mL/min) | thaiscience.info |

| Temperature Program | Initial temp 80-100°C, ramped to 245-300°C | thaiscience.infonih.gov |

| Detector(s) | Flame Photometric Detector (FPD) in phosphorus mode; Mass Spectrometer (MS) | nih.govnih.gov |

For organophosphates that are more polar, thermally labile, or non-volatile, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. arxiv.org This method offers exceptional sensitivity and selectivity, making it suitable for analyzing trace levels of parent compounds and their metabolites in complex environmental matrices like sediment. arxiv.org

The analysis typically involves electrospray ionization (ESI) in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. This approach drastically reduces background noise and matrix effects, allowing for reliable quantification at very low concentrations. nih.gov The use of isotope-labeled internal standards can further enhance the accuracy and reliability of the results. arxiv.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Hypersil Gold aQ) | nih.gov |

| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile, often with an additive like acetic or formic acid | nih.gov |

| Flow Rate | 0.7 mL/min | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Example MRM Transitions (Hypothetical for O-Methyl S,S-dipropyl phosphorodithioate) | Precursor Ion (e.g., [M+H]⁺) → Product Ion 1, Product Ion 2 | arxiv.orgnih.gov |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the chemical structure of a synthesized compound or one isolated from a sample.

NMR spectroscopy provides detailed information about the atomic structure of a molecule. For a compound like this compound, a combination of ¹H, ¹³C, and ³¹P NMR would be used for full structural elucidation. fao.org

¹H NMR would reveal the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the methoxy (B1213986) (-OCH₃) protons and the two S-propyl (-S-CH₂-CH₂-CH₃) groups, with characteristic chemical shifts and spin-spin coupling patterns.

¹³C NMR would identify all unique carbon atoms in the molecule, including those in the methoxy and propyl groups.

³¹P NMR is particularly powerful for organophosphorus compounds, providing a single, sharp signal whose chemical shift is highly indicative of the oxidation state and coordination environment of the phosphorus atom.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. fao.orgekb.eg The spectra exhibit absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, key vibrational bands would confirm the presence of its core structural components. While a detailed spectrum for the specific O-Methyl variant is not published, data from analogous organophosphorus sulfur derivatives can be used to assign expected bands. cdnsciencepub.com

Raman spectroscopy provides complementary information to IR and is particularly useful for symmetric, non-polar bonds. mdpi.com It is a non-destructive technique that can provide detailed information on chemical structure and molecular interactions. ekb.eg

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| P=O Stretch (from P=S oxidation) | ~1250-1300 | researchgate.net |

| P-O-C (Alkyl) Stretch | ~950-1050 | cdnsciencepub.com |

| P-S-C (Alkyl) Stretch | ~500-600 | cdnsciencepub.com |

| C-H (Alkyl) Stretch | ~2850-2960 | mdpi.com |

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

For solid environmental matrices such as soil and sediment, Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique. epa.gov PFE uses conventional solvents at elevated temperatures and pressures to achieve rapid and thorough extraction. epa.gov Following extraction, a cleanup step is often necessary. Solid-Phase Extraction (SPE) using cartridges containing materials like graphitized carbon black (GCB) is effective for removing pigments and other interferences from vegetable and fruit extracts. nih.gov

For aqueous samples, liquid-liquid extraction (LLE) or SPE are commonly employed. In biological matrices like hair, alkaline solvent extraction (e.g., methanol with ammonium (B1175870) hydroxide) has been shown to yield high recoveries for organophosphate metabolites. nih.gov The goal of these protocols is to produce a clean, concentrated extract in a solvent that is compatible with the subsequent GC or LC analysis. epa.gov

| Matrix | Extraction Technique | Cleanup Step | Reference |

|---|---|---|---|

| Soil, Sediment, Solid Waste | Pressurized Fluid Extraction (PFE) | Solvent exchange | epa.gov |

| Fruits, Vegetables | Acetonitrile or Acetone Extraction | Solid-Phase Extraction (SPE) with GCB/PSA | nih.govthaiscience.info |

| Water | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Often minimal cleanup needed | nih.govicpms.cz |

| Biological Fluids/Tissues | Solvent Extraction (e.g., alkaline methanol) | May require additional cleanup depending on matrix | nih.gov |

Method Validation and Performance Parameters (e.g., Limit of Detection, Recovery)

Analytical method validation is a critical process in chemical analysis, ensuring that a specific method is suitable for its intended purpose. This process evaluates several key performance parameters:

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often defined as the concentration that produces a signal-to-noise (S/N) ratio of 3.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. The LOQ is typically defined as the concentration that produces a signal-to-noise ratio of 10.

Recovery: The efficiency of the analytical procedure, representing the proportion of the analyte that is successfully extracted from the sample matrix and measured. It is typically expressed as a percentage. Acceptable recovery rates are often in the range of 70-120%.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the mean of a set of results to the true or accepted reference value.

For related organophosphorus compounds, such as the widely studied O-Ethyl S,S-dipropyl phosphorodithioate (ethoprophos), extensive validation data exists. For instance, methods utilizing gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) have established detection limits in the low microgram per liter (µg/L) or nanogram per gram (ng/g) range in various environmental matrices like water and soil. nih.gov Recovery studies for these analogous compounds often demonstrate efficiencies between 80% and 110%, depending on the complexity of the sample matrix and the extraction technique employed. mdpi.com

However, due to the strict requirement for scientific accuracy, it is not appropriate to extrapolate these values for this compound. The substitution of a methyl group for an ethyl group can influence the compound's physicochemical properties, such as polarity and volatility, which in turn affects its behavior during extraction and chromatographic analysis. This would necessitate a separate, specific validation study to determine the precise performance parameters for any analytical method intended for its quantification.

Without dedicated research and published data for this compound, providing a data table of its specific method validation and performance parameters is not possible. The development and validation of such methods would be a prerequisite for its accurate monitoring in environmental or biological samples.

Applications in Chemical Research and Development Non Clinical/safety

Utilization as a Precursor or Intermediate in Organic Synthesis

There is a scarcity of published research that specifically documents the use of O-Methyl S,S-dipropyl phosphorodithioate (B1214789) as a precursor or intermediate in complex organic syntheses. However, its chemical structure suggests its potential utility in the synthesis of other organophosphorus compounds. The synthesis of its well-studied analog, Ethoprophos (B1671620), provides a template for how O-Methyl S,S-dipropyl phosphorodithioate could be prepared and subsequently used.

The synthesis of Ethoprophos can be achieved through the reaction of phosphoryl chloride with two equivalents of n-propylmercaptan and one equivalent of sodium ethoxide. wikipedia.org A similar pathway, substituting sodium methoxide (B1231860) for sodium ethoxide, would theoretically yield this compound. This synthetic accessibility makes it a plausible, albeit currently underexplored, intermediate for creating more complex molecules with a phosphorodithioate core.

The phosphorodithioate moiety is a key functional group in various organic molecules, and the S-propyl groups could be subject to substitution or modification, allowing for the introduction of different functionalities. For instance, S-alkyl O,O-dialkyl thiophosphates can be prepared by the alkylation of the corresponding thiophosphoric acid salts. rsc.org This suggests that this compound could serve as a starting material for the synthesis of a library of related compounds for structure-activity relationship studies.

Table 1: Comparison of this compound and a Related Compound

| Compound Name | Structure | Key Differences |

| This compound | CH₃OP(S)(SC₃H₇)₂ | O-Methyl group |

| O-Ethyl S,S-dipropyl phosphorodithioate (Ethoprophos) | C₂H₅OP(S)(SC₃H₇)₂ | O-Ethyl group |

Role in Fundamental Mechanistic Studies of Organophosphorus Chemistry

While direct mechanistic studies involving this compound are not readily found, the broader class of phosphorodithioates is instrumental in advancing the understanding of organophosphorus reaction mechanisms. The reactivity of the phosphorus-sulfur bonds and the influence of the alkoxy and alkylthio substituents are of fundamental interest.

Studies on related compounds, such as the rearrangement of lithiated S-alkyl O,O-dialkyl thiophosphates, provide insights into the potential mechanistic pathways that this compound could undergo. rsc.org Such rearrangements involve the formation of carbanionic intermediates and can proceed with a high degree of stereochemistry, offering a platform to study the fundamental principles of organophosphorus reactivity. rsc.org

The presence of both P=S and P-S bonds in this compound makes it a candidate for studying reactions such as oxidative desulfurization, nucleophilic substitution at the phosphorus center, and the chemistry of the thiolate leaving groups. The difference in the electron-donating properties of the O-methyl group compared to the O-ethyl group in Ethoprophos could subtly influence reaction rates and equilibria, making comparative studies valuable for elucidating electronic effects in these reactions.

Development of Research Probes and Derivatized Analogs for Biochemical Investigations

The derivatization of organophosphorus compounds is a common strategy for creating research probes to investigate biological systems. While there are no specific examples of this compound being used for this purpose, the chemistry of phosphorothioates and phosphorodithioates is central to the development of biochemical tools.

For example, oligonucleotide phosphorothioates, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, are widely used in antisense therapy and as probes for studying nucleic acid structure and function. wikipedia.org The synthesis of these modified oligonucleotides involves a sulfurization step, highlighting the importance of understanding phosphorus-sulfur chemistry. wikipedia.org By analogy, this compound could serve as a scaffold for the development of novel probes. The S-propyl groups could be functionalized with reporter groups such as fluorophores or biotin (B1667282) to facilitate detection in biochemical assays.

Furthermore, the development of fluorescent probes for the detection of organophosphates is an active area of research. researchgate.net These probes often rely on a specific chemical reaction with the organophosphate to produce a change in fluorescence. While existing probes are often designed to detect highly reactive organophosphates like nerve agents, similar principles could be applied to develop probes for monitoring the presence or metabolism of phosphorodithioates like this compound in environmental or biological samples. The process of derivatization is crucial for enhancing the detectability of target analytes in various analytical techniques. researchgate.net

Table 2: Potential Research Applications Based on Analogous Compounds

| Research Area | Application of Analogous Compounds | Potential Role for this compound |

| Biochemical Probes | Oligonucleotide phosphorothioates are used to study nucleic acids. wikipedia.org | Scaffold for developing functionalized probes with reporter groups. |

| Mechanistic Chemistry | S-alkyl O,O-dialkyl thiophosphates are used to study rearrangement reactions. rsc.org | Substrate for investigating the mechanisms of organophosphorus reactions. |

| Synthesis | Ethoprophos is synthesized from phosphoryl chloride and sodium ethoxide. wikipedia.org | Potential intermediate for the synthesis of other organophosphorus compounds. |

Q & A

Q. What are the key physicochemical properties of O-Ethyl S,S-dipropyl phosphorodithioate (Ethoprophos) relevant to environmental behavior?

- Methodological Answer: Key properties include:

- Solubility: 750 mg/L in water at 25°C, with higher solubility in organic solvents .

- Stability: Stable in acidic conditions but hydrolyzes rapidly in alkaline media at elevated temperatures .

- Vapor Pressure: 0.0467 Pa at 25°C, indicating moderate volatility .

- Log Pow (Octanol-Water Partition Coefficient): 3.59, suggesting moderate lipophilicity and potential for bioaccumulation .

- Density: 1.094–1.106 g/cm³, useful for solvent selection in extraction protocols .

Researchers should prioritize these properties when designing studies on environmental fate or bioavailability.

Q. What analytical methods are recommended for quantifying Ethoprophos residues in agricultural matrices?

- Methodological Answer:

- Gas Chromatography (GC) with Microcoulometric Detection: Validated for corn grain and fodder, with a detection limit of 0.025 ppm .

- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying metabolites like O-ethyl S-propyl hydrogen phosphorothioate and methyl propyl sulfide in biological samples .

- Sample Preparation: Use chloroform or methanol for extraction due to Ethoprophos' solubility profile .

Q. How should researchers design experiments to assess hydrolysis kinetics of Ethoprophos under varying pH conditions?

- Methodological Answer:

- Experimental Setup: Prepare buffered solutions (pH 4–9) and monitor degradation via GC or HPLC.

- Key Observations: Hydrolysis is negligible in acidic conditions (pH <7) but accelerates in alkaline media (pH >8) at temperatures ≥25°C .

- Data Interpretation: Use first-order kinetics models to calculate half-lives and identify degradation products (e.g., S,S-dipropyl hydrogen phosphorodithioate) .

Advanced Research Questions

Q. How can conflicting data on Ethoprophos’ soil adsorption be resolved in environmental fate studies?

- Methodological Answer:

- Soil Characterization: Measure organic carbon content (OC%) and clay mineralogy, as adsorption correlates with OC% (Log Koc ≈ 2.5–3.0) .

- Batch Equilibrium Studies: Use OECD Guideline 106 to determine Kd (soil-water distribution coefficient) under controlled pH and temperature.

- Confounding Factors: Address discrepancies by standardizing soil moisture and aging periods (e.g., 14-day incubation to simulate field conditions) .

Q. What metabolic pathways of Ethoprophos have been identified in mammalian systems, and how can they inform toxicity assessments?

- Methodological Answer:

- Key Metabolites (Rat Urine):

- O-Ethyl S-propyl hydrogen phosphorothioate (23.06% excretion within 6 hours) .

- Methyl propyl sulfide and sulfoxide derivatives, indicating oxidative desulfuration .

- Methodology: Use ¹⁴C-labeled Ethoprophos to track metabolic pathways via liquid scintillation counting and LC-MS/MS .

- Toxicity Implications: Prioritize metabolites with prolonged half-lives (e.g., sulfones) for in vitro cytotoxicity assays.

Q. What experimental approaches are effective in resolving discrepancies in Ethoprophos’ photostability reported across studies?

- Methodological Answer:

- Controlled Light Exposure: Use UV lamps (λ = 290–400 nm) to simulate sunlight and measure degradation rates via HPLC .

- Matrix Effects: Compare photolysis in pure solvent vs. soil/water systems, as organic matter may act as a photosensitizer .

- Data Normalization: Report results using standardized units (e.g., quantum yield) to enable cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.